5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
Description
5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based hydrazide derivative characterized by a chlorothiophene moiety and a 4-diethylaminobenzylidene substituent. Pyrazole-carbohydrazide derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties .
Properties
CAS No. |
302918-76-9 |
|---|---|
Molecular Formula |
C19H20ClN5OS |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-3-25(4-2)14-7-5-13(6-8-14)12-21-24-19(26)16-11-15(22-23-16)17-9-10-18(20)27-17/h5-12H,3-4H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
RVOMDSYGCNPORZ-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the formation of the pyrazole ring and the subsequent attachment of the diethylamino benzylidene group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core pyrazole-carbohydrazide scaffold with several analogs, differing in substituents that modulate physicochemical and biological properties. Key structural comparisons include:
Key Observations :
- Electron Effects: The diethylamino group in the target compound donates electrons, contrasting with nitro-substituted analogs (), which withdraw electrons, altering reactivity and binding interactions.
- Hydrogen Bonding : Hydroxyphenyl () and pyridyl () substituents enable hydrogen bonding, critical for target recognition.
Physical and Spectroscopic Properties
Melting Points :
- Pyrazole derivatives typically exhibit melting points between 123–183°C (). Higher melting points correlate with stronger intermolecular forces (e.g., hydrogen bonding in hydroxyphenyl analogs).
Spectroscopic Data :
- ¹H-NMR : Aromatic protons in analogs appear at δ 7.2–8.1 ppm, with methyl groups (e.g., CH3 in ) at δ 2.4–2.6 ppm .
- IR : Stretching vibrations for C=O (1630–1650 cm⁻¹) and C=N (1560–1580 cm⁻¹) are consistent across analogs .
- MS : Molecular ion peaks ([M+H]⁺) align with calculated values (e.g., 403.1 for a) .
Crystallographic and Computational Insights
- Crystallography: The compound in crystallizes in a monoclinic system (P21/c) with unit cell dimensions a = 9.0032 Å, b = 20.1001 Å . Similar analysis for the target compound could reveal packing patterns influenced by the diethylamino group.
Biological Activity
5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a novel compound that belongs to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23ClN4OS
- Molecular Weight : 381.5 g/mol
- IUPAC Name : 5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including E. coli and S. aureus. The presence of the thiophene moiety in this compound may enhance its antibacterial activity due to increased lipophilicity, which facilitates membrane penetration.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide | E. coli | 75% |
| Similar Pyrazole Derivative | S. aureus | 70% |
Anti-inflammatory Activity
The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that at a concentration of 10 µM, it inhibited TNF-α by approximately 61–85%, indicating potential use in treating inflammatory conditions.
Anticancer Properties
Pyrazole derivatives are recognized for their anticancer potential. Compounds similar to the one have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.
The mechanism by which 5-(5-Chlorothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cytokine Modulation : It could modulate the production of cytokines, thereby influencing immune responses.
- Cell Cycle Regulation : It may affect cell cycle progression in cancer cells, leading to growth inhibition.
Case Studies
Recent studies have focused on synthesizing and testing various pyrazole derivatives for their biological activities:
-
Study on Anti-inflammatory Effects :
- Researchers synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated significant reduction in edema comparable to standard anti-inflammatory drugs.
-
Antimicrobial Testing :
- A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains, revealing that those containing thiophene exhibited superior activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
